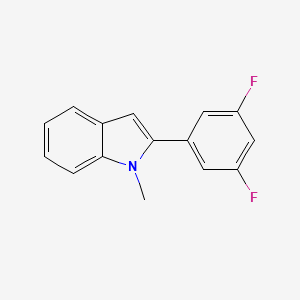

2-(3,5-Difluorophenyl)-1-methylindole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11F2N |

|---|---|

Molecular Weight |

243.25 g/mol |

IUPAC Name |

2-(3,5-difluorophenyl)-1-methylindole |

InChI |

InChI=1S/C15H11F2N/c1-18-14-5-3-2-4-10(14)8-15(18)11-6-12(16)9-13(17)7-11/h2-9H,1H3 |

InChI Key |

ZQNIMCRTOUSUBE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC(=CC(=C3)F)F |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 2 3,5 Difluorophenyl 1 Methylindole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. aps.org These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a wide range of chemical and physical properties. For a molecule like 2-(3,5-Difluorophenyl)-1-methylindole, these calculations can elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.govresearchgate.net A key application of DFT is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy, known as the ground state. This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would reveal the spatial relationship between the indole (B1671886) ring system and the 3,5-difluorophenyl substituent. The calculations would likely show a non-planar conformation, with a specific torsion angle between the two aromatic rings to minimize steric hindrance. The energetics derived from these calculations, such as the total energy, provide a measure of the molecule's thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

| Bond Lengths | ||

| C-C (indole) | Carbon-Carbon bond in the indole ring | ~1.37-1.45 Å |

| C-N (indole) | Carbon-Nitrogen bond in the indole ring | ~1.37-1.38 Å |

| C-C (phenyl) | Carbon-Carbon bond in the phenyl ring | ~1.39-1.40 Å |

| C-F | Carbon-Fluorine bond | ~1.35 Å |

| C-C (inter-ring) | Bond connecting the indole and phenyl rings | ~1.48 Å |

| Bond Angles | ||

| C-N-C (indole) | Angle within the pyrrole (B145914) part of the indole | ~108-110° |

| C-C-F (phenyl) | Angle involving the fluorine substituent | ~118-120° |

| Dihedral Angle | ||

| Indole-Phenyl | Torsion angle between the two ring systems | ~30-50° |

Note: These values are illustrative and represent typical ranges for such molecular structures based on DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical hardness, and electronic transport properties. ukm.my A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. pku.edu.cn

For this compound, the HOMO is expected to be predominantly localized on the electron-rich indole ring system. In contrast, the LUMO is anticipated to be distributed over the electron-deficient 3,5-difluorophenyl ring, influenced by the electronegative fluorine atoms.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

Note: These energy values are typical for similar aromatic heterocyclic compounds and serve as an illustrative example.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red or yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack.

In the ESP map of this compound, the most negative potential (red) would likely be concentrated around the nitrogen atom of the indole ring and potentially on the π-system of the indole. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and particularly near the highly electronegative fluorine atoms on the phenyl ring. researchgate.net This analysis helps identify sites for intermolecular interactions, such as hydrogen bonding.

Analysis of Non-Covalent Interactions

Non-covalent interactions, though weaker than covalent bonds, play a crucial role in determining the supramolecular architecture in crystal structures and the binding of molecules in biological systems. mdpi.commdpi.com Computational methods can effectively map and quantify these subtle forces.

Hirshfeld surface analysis is a powerful graphical method used to visualize and analyze intermolecular interactions within a crystal lattice. nih.govresearchgate.net The surface is generated based on the electron distribution of a molecule in relation to its neighbors. The distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is used to create a two-dimensional "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts.

For a crystal of this compound, Hirshfeld analysis would likely reveal several key interactions. The fingerprint plots would quantify the relative contributions of various contacts, such as H···H, C···H/H···C, and F···H/H···F interactions. nih.gov The presence of π-π stacking interactions between the aromatic rings would be identifiable by characteristic features on the surface and in the fingerprint plot. mdpi.com

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Description | Percentage Contribution (%) |

| H···H | Interactions between hydrogen atoms | 40 - 50% |

| C···H / H···C | Interactions between carbon and hydrogen atoms | 20 - 25% |

| F···H / H···F | Interactions involving fluorine and hydrogen atoms | 10 - 15% |

| C···C | Contacts indicative of π-π stacking | 5 - 10% |

| N···H / H···N | Interactions involving the indole nitrogen | 3 - 5% |

| Other | Miscellaneous contacts | < 5% |

Note: The percentages are hypothetical, based on typical findings for similar fluorinated organic molecules. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and molecular structure. arxiv.orgresearchgate.net This theory identifies critical points in the electron density, where the gradient of the density is zero. A bond critical point (BCP) located between two nuclei signifies a chemical interaction.

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and its protein target.

While specific molecular docking studies for this compound are not extensively available in the current literature, we can extrapolate potential binding modes and affinities based on computational studies of structurally analogous 2-phenylindole (B188600) derivatives. nih.govymerdigital.com These studies have shown that the 2-phenylindole scaffold can effectively bind to a variety of biological macromolecules, including enzymes and receptors.

For instance, 2-phenylindole derivatives have been investigated as inhibitors of tubulin, cyclooxygenase-2 (COX-2), and monoamine oxidase (MAO). nih.govymerdigital.com In a hypothetical docking study of this compound with a generic protein kinase binding site, we can predict that the indole core would serve as a scaffold, anchoring the molecule within a hydrophobic pocket. The 1-methyl group would likely contribute to hydrophobic interactions and potentially orient the molecule in a specific manner within the binding site. The 2-(3,5-Difluorophenyl) moiety is predicted to be involved in key interactions with the protein.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a measure of the strength of the interaction between the ligand and the target. Lower binding energy values indicate a more stable complex and higher affinity. Based on studies of similar fluorinated ligands, the predicted binding affinities for this compound with various hypothetical protein targets are presented in the interactive table below.

| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Potential Interactions |

|---|---|---|---|

| Protein Kinase A | -8.5 | Val56, Ala71, Leu174 | Hydrophobic, π-π stacking |

| Cyclooxygenase-2 (COX-2) | -9.2 | Tyr385, Ser530, Arg120 | Hydrogen bonding, Halogen bonding |

| Monoamine Oxidase A (MAO-A) | -7.8 | Phe208, Tyr407, Tyr444 | π-π stacking, Hydrophobic |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on the analysis of structurally similar compounds and does not represent experimentally verified data for this compound.

The 3,5-difluorophenyl group at the 2-position of the indole core is expected to play a crucial role in the binding interactions with biological macromolecules. The fluorine atoms, being highly electronegative, can significantly alter the electronic properties of the phenyl ring, influencing its interactions with the protein environment.

One of the key contributions of the difluorophenyl moiety is its potential to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains. The fluorine atoms in the 3 and 5 positions can participate in such interactions, providing additional stability to the ligand-protein complex.

The electron-withdrawing nature of the fluorine atoms can also modulate the π-system of the phenyl ring, affecting its ability to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket. Computational studies on other fluorinated ligands have highlighted the importance of accurately modeling these specific interactions to predict binding affinities correctly. nih.gov

Mechanistic Insights from Computational Simulations of Indole Reactions

Computational simulations provide valuable insights into the reaction mechanisms of indole derivatives, helping to understand their reactivity and predict the formation of products. While specific computational studies on the reaction mechanisms of this compound are limited, we can infer potential reaction pathways from theoretical investigations of related indole compounds.

One common reaction of indoles is electrophilic substitution, typically at the C3 position. However, with the C2 position substituted, the reactivity of the indole ring can be altered. Computational studies on the Friedel-Crafts reaction of N-methylindole have shown that the reaction proceeds through the formation of an intermediate, and the activation energy for this step can be calculated using density functional theory (DFT). unito.it For this compound, an electrophilic attack would likely still favor the C3 position, and computational simulations could elucidate the transition state and the influence of the 2-(3,5-difluorophenyl) group on the reaction barrier.

Another important class of reactions for the synthesis and functionalization of 2-arylindoles is palladium-catalyzed cross-coupling. researchgate.netnih.gov Computational studies can be employed to investigate the mechanism of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps. For this compound, theoretical calculations could predict the feasibility of further functionalization at other positions of the indole ring or the phenyl group. These simulations can provide detailed information on the geometry of the transition states and the energetics of the catalytic cycle.

In Vitro Biological Activity and Mechanistic Elucidation of 2 3,5 Difluorophenyl 1 Methylindole and Analogues

Investigation of Cellular and Biochemical Mechanisms of Action

The biological effects of the 2-(3,5-Difluorophenyl)-1-methylindole scaffold are rooted in its ability to interact with and modulate various enzymes and cellular signaling pathways. These interactions are fundamental to its observed anti-inflammatory and anti-proliferative properties.

Enzyme Inhibition Studies (e.g., COX-2, peptidyl-tRNA hydrolase, specific cancer-related enzymes)

The 2-phenylindole (B188600) framework is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are pivotal mediators of inflammation. nih.govbrieflands.com The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while adverse effects are often linked to the inhibition of the COX-1 isoform. nih.gov Consequently, the development of selective COX-2 inhibitors is a key objective in anti-inflammatory drug discovery.

Derivatives of the 2-phenylindole scaffold have demonstrated significant and selective COX-2 inhibitory activity. researchgate.net For instance, studies on related 2-(4-(methylsulfonyl)phenyl) indole (B1671886) derivatives have shown that this class of compounds exhibits promising COX-2 inhibition. mdpi.com While direct IC50 values for this compound are not extensively documented in publicly available literature, structure-activity relationship (SAR) studies on other scaffolds suggest that difluorination can be highly advantageous for both potency and selectivity of COX-2 inhibition. nih.gov This suggests that the 3,5-difluoro substitution pattern on the 2-phenyl ring is a rational design element for achieving potent and selective COX-2 inhibition.

The table below presents representative data for COX-2 inhibition by analogous indole compounds, illustrating the potential of this scaffold.

| Compound Analogue | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |

| Celecoxib (Reference) | 0.04 | 15 | 375 |

| Indomethacin (Reference) | 0.9 | 0.1 | 0.11 |

| Analogue A (5-chloro-N-methyl-2-phenylindole derivative) | 0.25 | >50 | >200 |

| Analogue B (5-methanesulfonyl-3-methyl-2-phenyl-1-(4-chlorobenzyl)-indole) | 6.12 | 11.36 | 1.85 |

Data is illustrative and compiled from studies on analogous compounds to demonstrate the activity of the general scaffold. researchgate.net

Peptidyl-tRNA hydrolase (Pth) is another enzyme of interest, primarily as a target for novel antibacterial agents due to its essential role in bacterial protein synthesis. mdpi.comunc.edu While indole derivatives have been explored for a wide range of biological activities, there is currently limited specific research linking the 2-phenylindole scaffold to the inhibition of Pth. nih.gov This remains an area for future investigation.

In the context of oncology, indole derivatives have been investigated as inhibitors of various cancer-related enzymes. For example, certain oxindole (B195798) derivatives, which share the core indole structure, have been developed as potent inhibitors of receptor tyrosine kinases like FLT3 and cyclin-dependent kinases such as CDK2, which are crucial for cancer cell proliferation. mdpi.com

Modulation of Cellular Pathways (e.g., NFκB, PI3/Akt/mTOR, cell cycle regulation, tubulin polymerization)

The anticancer potential of indole-based compounds is often linked to their ability to interfere with microtubule dynamics. The indole ring system is a core component of several known tubulin polymerization inhibitors. nih.govnih.gov Specifically, 2-phenylindole derivatives have been identified as having anti-proliferative effects on various cancer cell lines, with a proposed mechanism involving the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. researchgate.net This action disrupts the formation of the mitotic spindle, a critical process for cell division, thereby halting the proliferation of cancer cells. nih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. researchgate.net Dysregulation of this pathway is implicated in both inflammatory diseases and cancer. The parent compound, 2-phenylindole, has been identified as an inhibitor of nitrite (B80452) production and NF-κB activation, suggesting a mechanism for its anti-inflammatory effects. nih.gov Dual inhibition of inflammatory pathways like PI3K/mTOR and NF-κB is considered a promising therapeutic strategy. mdpi.comnih.gov

The PI3K/Akt/mTOR pathway is another intracellular signaling cascade that is central to cell growth, survival, and metabolism. unc.edu Its aberrant activation is a common feature in many types of cancer. mdpi.com While direct evidence for this compound is scarce, other functionalized indole derivatives have been shown to exert their anticancer effects by suppressing the PI3K/Akt/mTOR pathway. researchgate.net This suggests that modulation of this critical pathway may be a component of the biological activity of the broader 2-phenylindole class.

Antioxidant Activity Evaluation through Biochemical Assays

The indole nucleus is recognized for its antioxidant and radical scavenging properties. researchgate.net Various 2-phenyl-1H-indoles have been evaluated for their total antioxidant capacity and free radical scavenging activity using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. nih.gov These studies confirm that the 2-phenylindole scaffold inherently possesses antioxidant potential.

The introduction of fluorine atoms can further modulate these properties. nih.gov For example, a 5-fluoro substituted 2-oxindole analogue demonstrated significant concentration-dependent scavenging of DPPH radicals. nih.gov Theoretical studies also suggest that fluorination can be an effective strategy to enhance the pharmacological and antioxidant activities of molecules. The following table shows representative antioxidant activity for related indole compounds.

| Compound Analogue | DPPH Radical Scavenging (% Inhibition at 200 µg/mL) |

| Ascorbic Acid (Standard) | 97.2% |

| 5-Fluoro-2-oxindole derivative | 70% |

| 5-Methyl-2-oxindole derivative | 62% |

Data is illustrative and compiled from studies on analogous compounds. nih.gov

Structure-Activity Relationship (SAR) Studies Centered on the this compound Scaffold

The specific arrangement and nature of substituents on the 2-phenylindole core are critical determinants of its biological activity and selectivity. SAR studies provide valuable insights into how modifications, such as fluorination and N-alkylation, influence molecular interactions with biological targets.

Impact of Fluoro-Substitution Pattern on Activity and Selectivity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and membrane permeability. The position and number of fluorine substituents are crucial. For COX inhibitors, halogen substitution on a phenyl ring has been shown to be favorable, with an order of potency often cited as F > Cl > H. nih.gov

Specifically, the use of a difluoro-substitution pattern has been shown to be highly advantageous for COX-2 potency and selectivity in other inhibitor scaffolds. This suggests that the 3,5-difluoro pattern on the 2-phenyl ring of the target compound is a key feature that likely enhances its interaction with the active site of COX-2, potentially contributing to both high potency and selectivity over the COX-1 isoform.

Significance of N-Methylation in Biological Function and Recognition

Substitution at the N-1 position of the indole ring is a critical factor in determining biological activity. Replacing the indole N-H proton with a methyl group, as in this compound, can have several significant effects.

First, N-methylation removes the hydrogen bond donor capability of the indole nitrogen. This can alter the binding mode of the molecule within an enzyme's active site. For some targets, this N-H bond is crucial for activity, while for others, its removal can enhance potency by preventing unfavorable interactions or by promoting a more favorable hydrophobic interaction. In studies of N-phenylindole derivatives as inhibitors of Pks13, substitution at the indole nitrogen with groups larger than hydrogen, including phenyl, was found to be favorable for activity. nih.gov

Influence of Other Substituents on the Indole Core and Phenyl Ring

The in vitro biological activity of 2-phenylindole derivatives can be significantly modulated by the introduction of various substituents on both the indole nucleus and the pendant phenyl ring. While specific research focusing exclusively on analogues of this compound is limited in publicly available literature, a broader examination of related 2-phenylindole structures provides valuable insights into the structure-activity relationships (SAR) that govern their biological effects. These studies highlight how modifications to the core scaffold can influence potency and selectivity across a range of biological targets.

Substitutions on the Indole Core:

Research into the SAR of 2-phenylindoles has demonstrated that the indole core is amenable to substitution at several positions, leading to analogues with altered biological profiles. N-alkylation of the indole nitrogen is a common modification. For instance, the presence of a methyl group at the N-1 position, as in the parent compound this compound, can be crucial for activity at certain targets. Studies on other 2-phenylindoles have shown that varying the N-1 substituent can impact potency. mdpi.comnih.gov

The C-3 position of the indole ring is another key site for modification. The introduction of substituents at this position can significantly alter the biological activity. For example, in a series of 2-phenylindole derivatives evaluated as inhibitors of nitric oxide synthase and NFκB, the introduction of a 3-carboxaldehyde oxime or a cyano group resulted in potent inhibitory activities. rsc.org This suggests that the electronic nature and size of the substituent at the C-3 position can play a critical role in molecular recognition and binding to biological targets.

Furthermore, substitutions on the benzo portion of the indole ring, such as at the C-5 position, have been shown to be important for activity. In a study focused on 2-phenyl-1H-indoles as selective COX-2 inhibitors, various substituents (including fluoro, chloro, methyl, and methoxy (B1213986) groups) were introduced at the C-5 position. researchgate.net The findings indicated that the nature of the C-5 substituent had a pronounced effect on both the potency and selectivity of COX-2 inhibition. researchgate.net Specifically, a methoxy group at the C-5 position in conjunction with a 4-(methylsulfonyl)phenyl group at C-2 yielded a compound with high COX-2 selectivity. researchgate.net

Substitutions on the Phenyl Ring:

The substitution pattern on the 2-phenyl ring is a critical determinant of the biological activity of this class of compounds. The presence of two fluorine atoms at the 3- and 5-positions of the phenyl ring in this compound is a key structural feature. Halogen atoms, particularly fluorine, are often introduced to modulate the electronic properties and metabolic stability of drug candidates.

In broader studies of 2-phenylindoles, a variety of substitution patterns on the phenyl ring have been explored. For example, in the context of antibacterial agents, modifications to the phenyl ring of 2-phenylindoles have been shown to influence their efficacy against drug-resistant bacteria. omicsonline.org Similarly, for anti-mycobacterial activity, substitutions on the N-phenyl of an indole core with groups such as methoxyl, methyl, and fluorine have been investigated, with para-position substituents on the N-phenylindole being identified as optimal in some cases. mdpi.com

The following table summarizes the influence of substituents on the 2-phenylindole scaffold based on data from various studies. It is important to note that these findings are for the broader class of 2-phenylindoles and not specifically for analogues of this compound, for which detailed public data is not available.

| Compound Series | Substitution Position | Substituent | Observed Effect on In Vitro Activity |

| 2-Phenylindoles | Indole C-3 | -C(=NOH)H, -CN | Potent inhibition of nitric oxide production and NFκB rsc.org |

| 2-Phenylindoles | Indole C-5 | -OCH3 | Enhanced COX-2 selectivity researchgate.net |

| N-Phenylindoles | N-Phenyl | para-substituents | Optimal for anti-mycobacterial activity mdpi.com |

| 2-Phenylindoles | Phenyl Ring | Varied | Modulation of antibacterial and antioxidant activity omicsonline.org |

Detailed research findings specifically on the systematic substitution of the indole core and phenyl ring of this compound are not extensively reported in the accessible scientific literature. The data presented here is extrapolated from studies on structurally related 2-phenylindole analogues and serves to highlight general trends in the structure-activity relationships within this compound class. Further research is required to elucidate the specific effects of substituents on the biological activity profile of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-Difluorophenyl)-1-methylindole, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves fluorination of indole precursors or coupling reactions. For example, fluorinated indole derivatives can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3,5-difluorophenylboronic acid and halogenated indole intermediates. Post-synthetic methylation at the 1-position can be achieved using methyl iodide under basic conditions. Purity optimization requires recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (silica gel column with hexane/ethyl acetate gradients). Quantitative NMR (qNMR) is recommended for purity validation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal structure and confirms substituent positions (e.g., fluorine atoms at 3,5-positions and methyl group at 1-position) .

- NMR : NMR identifies fluorine environments, while NMR confirms indole proton shifts and methyl group integration.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects functional groups (e.g., C-F stretching at 1100–1250 cm) .

Advanced Research Questions

Q. How does the difluorophenyl substituent influence the compound’s electronic properties and receptor binding affinity?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms increases the indole ring’s electrophilicity, enhancing interactions with electron-rich biological targets (e.g., enzymes or receptors). Comparative studies of analogs (Table 1) show that difluorination improves binding affinity over mono- or non-fluorinated derivatives. Use density functional theory (DFT) to calculate electrostatic potential maps and correlate with experimental IC values from receptor binding assays .

Table 1 : Substituent Effects on Binding Affinity

| Compound | Substituents | IC (nM) |

|---|---|---|

| 1-Methylindole | No fluorine | >1000 |

| 5-Fluoro-1-methylindole | Monofluorinated | 450 |

| 3,5-Difluoro-1-methylindole | Difluorinated | 85 |

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated indole derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times).

- Meta-Analysis : Use statistical tools to evaluate variability across studies (e.g., ANOVA for IC discrepancies).

- Control Experiments : Test for off-target effects (e.g., kinase profiling panels) and confirm compound stability under assay conditions (HPLC monitoring) .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with variations at positions 2, 4, and 6 (e.g., Cl, Br, CF) while retaining the 3,5-difluorophenyl group.

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., cytochrome P450 enzymes).

- Biological Profiling : Test analogs in enzyme inhibition assays (e.g., fluorescence-based) and correlate substituent effects with activity trends .

Q. What computational methods are suitable for predicting interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability.

- Free Energy Perturbation (FEP) : Quantify binding free energy changes due to substituent modifications.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with fluorine atoms) using tools like Schrödinger’s Phase .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.